N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a complex structure with a thiazole ring, a thiophene ring, and a trifluoromethyl group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes that result in antimicrobial and anticancer effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects that contribute to their antimicrobial and anticancer activities .
Result of Action
Similar compounds have been found to have promising antimicrobial and anticancer activities .
Biochemical Analysis
Biochemical Properties
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide plays a crucial role in several biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The interaction between this compound and COX-2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and Bax .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound has been shown to interact with nuclear receptors, leading to alterations in gene transcription and subsequent changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound may cause adverse effects, including gastrointestinal irritation and hepatotoxicity . The threshold for these toxic effects has been identified, allowing for the determination of safe and effective dosage ranges for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound have been shown to retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Once inside the cells, this compound binds to intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound has been observed to accumulate in the nucleus, where it influences gene expression by binding to nuclear receptors and transcription factors . The targeting signals and post-translational modifications of this compound contribute to its specific localization within cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Thiazole Ring: The condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea produces 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
Bromination: The thiazole derivative is then brominated using N-bromosuccinimide (NBS).
Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with appropriate amines to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in radical trifluoromethylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) are employed in trifluoromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent.
Biological Studies: It is used in studies exploring its antimicrobial and anticancer properties.
Materials Science: The unique chemical structure makes it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives
Uniqueness
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and reaching its molecular targets .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2OS2/c16-12-5-4-11(24-12)10-7-23-14(20-10)21-13(22)8-2-1-3-9(6-8)15(17,18)19/h1-7H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFKNAZYLNJELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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